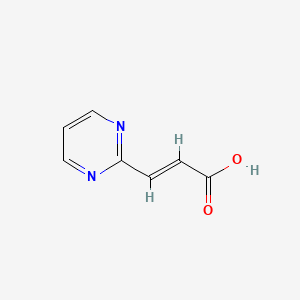

3-(Pyrimidin-2-yl)acrylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-pyrimidin-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLPYNNSGRACAE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557754 | |

| Record name | (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408533-41-5 | |

| Record name | (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Pyrimidin 2 Yl Acrylic Acid and Its Derivatives

General Synthetic Strategies for Pyrimidinyl Acrylic Acids

The synthesis of pyrimidinyl acrylic acids, a class of compounds with significant interest in medicinal chemistry and materials science, can be achieved through several strategic approaches. These methods primarily involve forming the acrylic acid moiety on a pre-existing pyrimidine (B1678525) ring or constructing the pyrimidine ring from precursors already containing the acrylic acid chain. Key strategies include condensation reactions and N-acylation approaches, with specific considerations for achieving stereoselectivity.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of 3-(pyrimidin-2-yl)acrylic acid and its analogs. These reactions typically involve the reaction of a pyrimidine aldehyde or ketone with a compound containing an active methylene (B1212753) group, leading to the formation of a new carbon-carbon double bond.

A prominent example is the Knoevenagel condensation . wikipedia.orgsci-hub.seorganic-chemistry.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of pyrimidine-2-carboxaldehyde with a compound like malonic acid or its derivatives. wikipedia.orgtugraz.at The reaction is often catalyzed by a weak base, such as an amine like piperidine. wikipedia.orgsci-hub.se

The Doebner modification of the Knoevenagel condensation is particularly relevant when a carboxylic acid is one of the activating groups on the nucleophile, such as in malonic acid. wikipedia.org Using pyridine (B92270) as the solvent, this modification facilitates both condensation and subsequent decarboxylation. wikipedia.orgorganic-chemistry.org For instance, reacting an appropriate pyrimidine aldehyde with malonic acid in pyridine can directly yield the desired α,β-unsaturated carboxylic acid. wikipedia.org

The general mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to form the α,β-unsaturated product. wikipedia.orgsci-hub.se

Table 1: Examples of Knoevenagel Condensation for Acrylic Acid Derivatives

| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Solvent | Product | Reference |

| 2-Methoxybenzaldehyde (B41997) | Thiobarbituric acid | Piperidine/Ethanol (B145695) | Enone | wikipedia.org |

| Benzaldehyde | Malonic acid | Piperidine/Pyridine | Cinnamic acid | sci-hub.se |

| Pyrrole-2-carbaldehyde | Malonic acid | Piperidine | 3-(1H-pyrrol-2-yl)acrylic acid | tugraz.at |

| Salicylaldehydes | Malonic acid | Montmorillonite KSF | Coumarin-3-carboxylic acids | acs.org |

N-Acylation Approaches

N-acylation represents another significant strategy for synthesizing derivatives of pyrimidinyl acrylic acids, particularly pyrimidine acrylamides. nih.gov This approach involves the formation of an amide bond between a pyrimidine amine and an acrylic acid derivative. nih.gov

The synthesis of pyrimidine acrylamides has been accomplished through the N-acylation reaction between an aminopyrimidine, such as 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one, and various carboxylic acids. nih.gov Two distinct methods for this N-acylation have been reported:

Peptide Coupling Reagents: The use of reagents like (dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) facilitates the amide bond formation. nih.gov

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with the aminopyrimidine. nih.gov

A study detailed the synthesis of pyrimidine derivatives of 3-(2-thienyl)acrylic acid and (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid, achieving yields of 78% and 82% respectively. nih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final products are purified by recrystallization. nih.gov

Strategies for Stereoselective Synthesis

Achieving stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of modern organic synthesis, especially for biologically active molecules. For this compound and its derivatives, the focus is often on controlling the geometry of the carbon-carbon double bond (E/Z isomerism).

In the context of Knoevenagel condensations, the stability of the final product often dictates the observed stereochemistry. For example, in the reaction of 2-methoxybenzaldehyde with thiobarbituric acid, while an initial 50:50 mixture of E and Z isomers may form, they can equilibrate to the more stable Z-isomer. wikipedia.org The choice of reaction conditions and reagents can also influence the stereochemical outcome.

For more complex systems, such as the synthesis of pyrene-grafted dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines], polar [3+2] cycloaddition reactions have been shown to proceed with high regio- and diastereoselectivity, leading to the exclusive formation of one out of four possible diastereomers. acs.org Computational studies can be employed to understand the energetics of the transition states leading to different isomers, helping to rationalize the observed selectivity. acs.org

Biocatalytic approaches also offer a powerful tool for stereoselective synthesis. For instance, laccases have been used for the efficient and stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones, leading to the formation of new all-carbon quaternary stereocenters under mild conditions. rsc.org

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions have revolutionized organic synthesis, offering efficient and selective methods for the construction of complex molecules. For the synthesis of this compound and its derivatives, palladium- and ruthenium-catalyzed reactions are particularly prominent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Heck reaction , also known as the Mizoroki-Heck reaction, is a key method for the synthesis of substituted alkenes. wikipedia.org It involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. wikipedia.org

To synthesize this compound derivatives, a 2-halopyrimidine can be coupled with an acrylic acid ester or acrylic acid itself. wikipedia.orgresearchgate.net Typical catalysts for the Heck reaction include tetrakis(triphenylphosphine)palladium(0), palladium(II) acetate, and palladium chloride. wikipedia.org The reaction generally requires a base, such as triethylamine (B128534) or potassium carbonate. wikipedia.org The Heck reaction is known for its high trans selectivity. organic-chemistry.org

The reaction mechanism typically involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The cycle begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium complex. Finally, reductive elimination of HX from the hydridopalladium complex by the base regenerates the Pd(0) catalyst. nih.gov

Recent advancements have led to the development of highly active and stable phosphine-free palladium catalysts, such as those based on N-heterocyclic carbenes or palladacycles, which can be used in low loadings and under aerobic conditions. organic-chemistry.org

Table 2: Key Features of the Heck Reaction

| Feature | Description | Reference |

| Reaction Type | Cross-coupling | wikipedia.org |

| Reactants | Unsaturated halide/triflate and an alkene | wikipedia.org |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, PdCl₂, [Pd(PPh₃)₄]) | wikipedia.org |

| Base | Triethylamine, potassium carbonate, sodium acetate | wikipedia.org |

| Product | Substituted alkene | wikipedia.org |

| Stereoselectivity | Typically high trans selectivity | organic-chemistry.org |

Ruthenium-Catalyzed Olefin Metathesis and Hydrogenation Reactions

Ruthenium catalysts are highly versatile and are employed in both olefin metathesis and hydrogenation reactions, both of which are relevant to the synthesis and modification of pyrimidinyl acrylic acids.

Olefin metathesis , a reaction that involves the redistribution of alkene bonds, has become a powerful tool in organic synthesis, largely due to the development of well-defined ruthenium catalysts, such as the Grubbs catalysts. caltech.edu While direct synthesis of this compound via metathesis is less common, these catalysts are invaluable for creating complex olefin-containing molecules. caltech.edursc.org For instance, cross-metathesis reactions can be used to couple two different olefins, potentially offering a route to functionalized acrylic acid derivatives. researchgate.net The reactivity of these catalysts can be tuned by modifying the ligands, such as using N-heterocyclic carbenes (NHCs), which can allow for metathesis of both electron-rich and electron-poor olefins. caltech.edu

Ruthenium-catalyzed hydrogenation is a key method for the reduction of double bonds and carbonyl groups. nih.govrsc.org This is particularly relevant for the synthesis of derivatives of this compound where the acrylic double bond or other functional groups might be selectively reduced. Ruthenium catalysts are effective for the hydrogenation of α,β-unsaturated carboxylic acids. researchgate.netnih.gov For example, ruthenium(II)-dipyridylphosphine complexes have been shown to be highly efficient for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, affording chiral carboxylic acids with high yields and enantioselectivities. researchgate.net

The mechanism of homogeneous ruthenium-catalyzed hydrogenation often involves the oxidative addition of hydrogen to the ruthenium center, coordination of the substrate, migratory insertion of the double bond into a ruthenium-hydride bond, and subsequent reductive elimination of the saturated product. nih.gov

Table 3: Applications of Ruthenium Catalysis

| Reaction Type | Catalyst Type | Application | Reference |

| Olefin Metathesis | Grubbs-type catalysts | Synthesis of complex olefins | caltech.edursc.org |

| Asymmetric Hydrogenation | Ru(II)-dipyridylphosphine complexes | Synthesis of chiral carboxylic acids | researchgate.net |

| Hydrogenation | RuPHOX-Ru complex | Asymmetric hydrogenation of α-substituted acrylic acids | nih.gov |

| Transfer Hydrogenation | Ruthenium(0) complexes | C-C bond formation | nih.gov |

Rhodium-Catalyzed Decarboxylative Couplings

Rhodium-catalyzed reactions represent a powerful tool for carbon-carbon bond formation. Specifically, Rh(III)-catalyzed decarboxylative coupling reactions have emerged as a sophisticated strategy for the synthesis of substituted heterocycles. nih.govcapes.gov.br This methodology utilizes α,β-unsaturated carboxylic acids, such as acrylic acid derivatives, where the carboxyl group serves as a traceless activating group. nih.govnih.govacs.org

The general mechanism involves the coupling of an α,β-unsaturated carboxylic acid with an unsaturated partner, like an oxime ester. nih.govresearchgate.net The carboxylic acid directs the regioselective incorporation of the alkene and is subsequently removed via decarboxylation. acs.org This approach has been successfully employed to synthesize 5-substituted pyridines from acrylic acids and α,β-unsaturated O-pivaloyl oximes with high regioselectivity. nih.govnih.govresearchgate.net The reaction tolerates a range of functional groups on the acrylic acid, including alkyl, aryl, and heteroaryl substituents. nih.govacs.org

While direct examples using this compound are not extensively documented, the established reactivity of other acrylic acids suggests the potential applicability of this method. nih.gov Such a transformation would allow the pyrimidine-acrylic acid scaffold to be coupled with various unsaturated systems, providing a novel route to complex, substituted bi-heterocyclic structures. Mechanistic studies have shed light on the reaction pathway, identifying key rhodacyclic intermediates and confirming that the process enables access to substitution patterns that are often challenging to achieve through traditional condensation protocols. nih.govacs.org

Copper-Catalyzed Hydroacylation

Copper-catalyzed reactions are attractive due to the low cost and low toxicity of copper compared to other transition metals like palladium or rhodium. researchgate.net Copper-catalyzed hydroacylation is a valuable transformation for the synthesis of ketones. While direct hydroacylation of this compound is not prominently reported, related copper-catalyzed reactions on acrylates and vinyl systems highlight the potential of this approach.

For instance, enantioselective intermolecular reductive aldol (B89426) coupling of acrylate (B77674) pronucleophiles with unactivated ketones has been achieved using copper complexes, demonstrating the ability to form C-C bonds at the α-position of the acrylate. nih.gov Another relevant strategy is the hydroacylation of vinylarenes with acyl fluorides, which utilizes a synergistic bimetallic Ni/Cu-catalytic system to produce branched ketones under mild conditions. nih.gov

Furthermore, the development of enantioselective copper hydride (CuH)-catalyzed hydroacylation using unsaturated carboxylic acids as aldehyde surrogates presents a direct pathway to functionalize the acrylic acid double bond. acs.org These methodologies suggest that copper catalysis could be a viable strategy for the modification of this compound or its esters, potentially leading to the synthesis of novel ketone derivatives.

Bio-based and Green Chemistry Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.innih.gov For pyrimidine derivatives, green approaches include the use of safer solvents like water, microwave-assisted synthesis, ultrasonication, and multicomponent reactions (MCRs) which enhance efficiency and reduce waste. rasayanjournal.co.insemanticscholar.org Catalytic methods, employing either novel nanocatalysts or reusable promoters, further contribute to the sustainability of these syntheses. nih.govrsc.org

A key aspect of a truly bio-based synthesis of this compound would be the use of renewable feedstocks for both the pyrimidine and acrylic acid components. Significant progress has been made in the bio-based production of acrylic acid itself. One prominent route starts from furfural, a platform chemical derived from biomass. d-nb.info This process can involve environmentally benign steps such as photooxygenation of furfural, subsequent aerobic oxidation to form maleic anhydride, hydrolysis to maleic acid, and finally, ethenolysis to yield two molecules of acrylic acid. d-nb.info This multi-step, high-yield process operates with minimal waste and high atom efficiency, offering a viable alternative to petroleum-based acrylic acid production. d-nb.inforsc.org

By combining green synthetic techniques for pyrimidine ring formation with bio-derived acrylic acid, a more sustainable manufacturing pathway for this compound can be envisioned. researchgate.net

Synthesis of Key Structural Analogues and Hybrid Molecules

The this compound scaffold serves as a versatile building block for the synthesis of a variety of structural analogues and hybrid molecules. These derivatives, including amides, esters, and more complex fused systems, are of significant interest in medicinal chemistry.

Pyrimidine Acrylamides and Esters

Pyrimidine acrylamides and esters are important derivatives that can be synthesized from this compound or its precursors. The synthesis of pyrimidine acrylamides is often achieved through an N-acylation reaction. nih.gov For example, novel pyrimidine acrylamides have been synthesized by coupling a 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one with various carboxylic acids, including acrylic acid derivatives like cinnamic acid. nih.govresearchgate.net

Two common methods for this amide bond formation are:

Peptide Coupling Reagents: Using reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base such as triethylamine (Et3N). nih.gov

Active Ester Formation: A two-step process where the carboxylic acid is first reacted with N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl), to form a stable active ester. This intermediate then readily reacts with an amino-pyrimidine to form the desired amide. nih.gov

The synthesis of pyrimidine acrylic esters can be accomplished through standard esterification procedures or via condensation reactions. For instance, a general method for preparing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This approach provides a direct route to pyrimidine esters with moderate to excellent yields. organic-chemistry.org

| Product Type | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Pyrimidine Acrylamide | N-Acylation via Peptide Coupling | Amino-pyrimidine, Carboxylic Acid, BOP, Et3N | nih.gov |

| Pyrimidine Acrylamide | N-Acylation via Active Ester | Amino-pyrimidine, Carboxylic Acid, NHS, EDCI·HCl, Et3N | nih.gov |

| Pyrimidine Carboxylic Ester | Condensation | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salt | organic-chemistry.org |

Fused Pyrimidine Systems Derived from Acrylic Acid Moieties (e.g., Pyrido[2,3-d]pyrimidines)

The acrylic acid moiety attached to a pyrimidine ring is a key precursor for constructing fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These compounds are of great interest due to their diverse biological activities. nih.govrsc.org The synthesis often involves a cyclocondensation reaction where the α,β-unsaturated system of the acrylic acid derivative participates in ring formation.

A common strategy is the multi-component reaction (MCR) approach. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives can be synthesized via a one-pot, three-component condensation of an aromatic aldehyde, 1,3-indandione, and 6-aminouracil (B15529). nih.govnih.gov In this context, the 6-aminouracil can be seen as a surrogate for a cyclized pyrimidine-acrylic acid derivative. The reaction proceeds efficiently in ethanol under reflux conditions, often facilitated by a catalyst. nih.gov

Another route involves the reaction of α,β-unsaturated ketones (chalcones), which are structurally related to acrylic acid derivatives, with 6-aminothiouracil. nih.gov This reaction leads to the formation of thioxo-substituted pyrido[2,3-d]pyrimidines. The subsequent reaction of these products with hydrazine (B178648) hydrate (B1144303) can yield hydrazinyl-pyrido[2,3-d]pyrimidin-4(3H)-ones, which are versatile intermediates for further functionalization. nih.gov These methods highlight the utility of the acrylic acid functionality as an electrophilic component for annulation reactions to build complex, fused pyrimidine systems. nih.govacs.org

Pyrimidine-Oxadiazole and Pyrimidine-Pyrazole Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. Pyrimidine-oxadiazole and pyrimidine-pyrazole hybrids are two such classes of compounds that leverage the structural features of this compound or its derivatives.

Pyrimidine-Oxadiazole Hybrids: The synthesis of 1,3,4-oxadiazoles linked to a pyrimidine ring can be achieved through several routes. A common method involves the cyclization of N-acylhydrazones or related intermediates. For example, pyrimidine-5-carbonylhydrazide can be prepared and subsequently cyclized to form the 5-(pyrimidin-5-yl)-1,3,4-oxadiazole core. cuni.cz While this starts from a pyrimidine carboxylic acid, the acrylic acid can be considered a precursor to the required carboxyl group via oxidative cleavage. Another approach involves the copper-catalyzed dual oxidation of hydrazides and arylacetic acids to directly form 2,5-disubstituted 1,3,4-oxadiazoles. acs.org Research has also explored 1,2,4-oxadiazole (B8745197) based trans-acrylic acid derivatives as potential therapeutic agents. nih.gov

Pyrimidine-Pyrazole Hybrids: Several synthetic strategies exist for linking pyrimidine and pyrazole (B372694) rings. scispace.comnih.gov One effective method involves using a chalcone-type intermediate. For instance, a pyrazole-based chalcone (B49325) (an α,β-unsaturated ketone) can undergo a condensation reaction with urea, thiourea, or guanidine (B92328) to construct the pyrimidine ring, yielding a pyrazole-pyrimidine hybrid. nih.govacs.orgsemanticscholar.org This approach is highly relevant as the chalcone is a direct analogue of an acrylic acid derivative.

An alternative route begins with a pyrimidine scaffold. A pyrimidine ester, such as that derived from a Biginelli condensation, can be converted into a carbohydrazide. scispace.com This hydrazide is then reacted with a 1,3-dicarbonyl compound like ethyl acetoacetate (B1235776) to cyclize and form the pyrazole ring, thus linking the two heterocycles. scispace.com These hybrid molecules are being investigated for a range of biological activities. nih.govnih.gov

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone for derivatization, readily undergoing transformations to introduce a variety of functional groups, thereby modulating the molecule's physicochemical properties.

Esterification: The carboxylic acid can be converted to its corresponding esters through various established methods. Fischer-Speier esterification, involving reaction with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), is a common approach. Alternatively, reaction with alkyl halides under basic conditions or using coupling agents can provide the desired esters. These ester derivatives are often synthesized to enhance lipophilicity or to act as prodrugs.

Amidation: Amide derivatives of 3-(pyrimidin-2-yl)acrylic acid can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. Treatment of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can yield the highly reactive 3-(pyrimidin-2-yl)acryloyl chloride. prepchem.comnih.govgoogle.comresearchgate.net This intermediate can then be reacted with a wide range of primary or secondary amines to afford the corresponding amides. Direct coupling of the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offers a milder alternative to the acyl chloride route.

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol, affording 3-(pyrimidin-2-yl)prop-2-en-1-ol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. researchgate.netresearchgate.net It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. researchgate.netresearchgate.net

Table 1: Representative Transformations of the Carboxylic Acid Moiety

| Starting Material | Reagents and Conditions | Product | Transformation |

|---|---|---|---|

| This compound | R'OH, H⁺ (cat.) | This compound ester | Esterification |

| This compound | 1. SOCl₂ or (COCl)₂2. R'R''NH | This compound amide | Amidation |

Modifications of the Pyrimidine (B1678525) Ring

The pyrimidine ring, being an electron-deficient heterocycle, exhibits characteristic reactivity that can be exploited for its modification. The presence of the acrylic acid side chain can influence the regioselectivity of these reactions.

Electrophilic Substitution: The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. nih.gov Substitutions, if they occur, are directed to the C-5 position, which is the most electron-rich carbon atom in the ring. nih.gov The presence of activating groups on the pyrimidine ring would be necessary to facilitate such reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. nih.govrsc.orgscirp.orgscispace.com For instance, a halogenated precursor, such as 3-(4-chloro-pyrimidin-2-yl)acrylic acid, could undergo substitution reactions with various nucleophiles like amines, alkoxides, or thiolates to introduce a diverse range of substituents at the C-4 position.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings. mdpi.comresearchgate.netmdpi.comsemanticscholar.orgnih.govorganic-chemistry.orgnih.govnih.gov Starting from a halogenated derivative of this compound (e.g., containing a chloro, bromo, or iodo substituent on the pyrimidine ring), reactions like the Suzuki-Miyaura coupling (with boronic acids or esters) or the Heck reaction (with alkenes) can be employed to form new carbon-carbon bonds. nih.govorganic-chemistry.orgmdpi.comugent.bewikipedia.org These reactions provide access to a wide array of aryl-, heteroaryl-, or vinyl-substituted pyrimidine derivatives. The regioselectivity of these couplings on di- or tri-halogenated pyrimidines can often be controlled by the choice of catalyst and reaction conditions. researchgate.netmdpi.comsemanticscholar.org

Table 2: Potential Modifications of the Pyrimidine Ring

| Precursor | Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|---|

| 3-(4-Chloro-pyrimidin-2-yl)acrylic acid | SNAr | R₂NH, base | 3-(4-Amino-pyrimidin-2-yl)acrylic acid derivative |

| 3-(4-Bromo-pyrimidin-2-yl)acrylic acid | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | 3-(4-Aryl-pyrimidin-2-yl)acrylic acid |

Olefinic Moiety Reactions

The α,β-unsaturated system in this compound is activated towards a variety of addition reactions, providing a route to modify the acrylic acid backbone.

Hydrogenation: The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation. asianpubs.orgconsensus.appmdpi.com Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere, this compound can be converted to 3-(pyrimidin-2-yl)propanoic acid. asianpubs.org This transformation saturates the olefinic bond without affecting the pyrimidine ring or the carboxylic acid group under controlled conditions.

Halogenation: The double bond can undergo electrophilic addition with halogens, such as bromine (Br₂), to yield the corresponding dihalo derivative, 3-bromo-2-((5-bromopyridin-2-yl)methyl)propanoic acid, although in the context of a similar molecule, bromination of 2-aryl-3-methylcrotonic esters with N-bromosuccinimide has been reported to give a mixture of products. researchgate.net The reaction of acrylic acid with hydrogen bromide can also lead to the formation of 3-bromopropionic acid. google.com

Michael Addition: The electron-withdrawing nature of the carboxylic acid and the pyrimidine ring makes the β-carbon of the acrylic acid moiety electrophilic and susceptible to Michael (conjugate) addition of nucleophiles. researchgate.netnih.govnsf.govrsc.orgnih.govmaastrichtuniversity.nl A wide range of soft nucleophiles, including amines, thiols, and carbanions, can be added to the double bond. This reaction is a versatile method for introducing a variety of substituents at the β-position of the propanoic acid chain.

Diels-Alder Reaction: The activated double bond of this compound or its esters can act as a dienophile in Diels-Alder reactions. wikipedia.orgresearchgate.netmdpi.com This [4+2] cycloaddition with a conjugated diene would lead to the formation of a six-membered ring, providing a pathway to complex cyclic structures. The stereoselectivity and regioselectivity of the reaction can often be influenced by the use of Lewis acid catalysts. mdpi.com

Table 3: Reactions of the Olefinic Moiety

| Starting Material | Reaction Type | Reagents and Conditions | Product |

|---|---|---|---|

| This compound | Hydrogenation | H₂, Pd/C or PtO₂ | 3-(Pyrimidin-2-yl)propanoic acid |

| This compound | Michael Addition | Nu-H, base | 3-Substituted-3-(pyrimidin-2-yl)propanoic acid |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer an efficient approach to molecular complexity. Given its array of functional groups, this compound and its derivatives are potential candidates for various MCRs. For instance, pyrimidine derivatives are known to participate in MCRs to construct fused heterocyclic systems. While specific MCRs incorporating this compound are not extensively documented, its structural motifs are found in reactants of known MCRs. For example, the pyrimidine moiety can act as a component in the synthesis of fused pyrimidines.

Supramolecular Interactions and Self-Assembly of Derivatives

The presence of the carboxylic acid group and the nitrogen atoms in the pyrimidine ring makes this compound and its derivatives excellent candidates for crystal engineering and the formation of supramolecular assemblies. mdpi.commdpi.comnsf.govvibrantpharma.comnih.govekb.egresearchgate.net

Hydrogen Bonding: The carboxylic acid can act as a hydrogen bond donor, while the pyrimidine nitrogens and the carbonyl oxygen can act as hydrogen bond acceptors. This allows for the formation of robust and predictable hydrogen-bonding motifs, such as acid-pyrimidine synthons. mdpi.comvibrantpharma.comnih.gov These interactions can lead to the formation of dimers, chains, and more complex three-dimensional networks in the solid state.

Co-crystal Formation: The ability to form strong and directional hydrogen bonds makes derivatives of this compound suitable for the design of co-crystals. mdpi.commdpi.comvibrantpharma.comnih.gov By co-crystallizing with other molecules that have complementary hydrogen bonding sites, new solid forms with modified physicochemical properties, such as solubility and stability, can be generated.

π-π Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions, which can further stabilize the crystal packing of its derivatives. researchgate.net These interactions, in concert with hydrogen bonding, play a crucial role in directing the self-assembly of these molecules in the solid state.

The study of the supramolecular chemistry of this compound and its derivatives is essential for understanding their solid-state properties and for the rational design of new materials with desired functionalities.

Biological and Pharmacological Investigations of 3 Pyrimidin 2 Yl Acrylic Acid Derivatives

Anticancer and Antiproliferative Activities

The core of the therapeutic promise of 3-(pyrimidin-2-yl)acrylic acid derivatives lies in their ability to inhibit the growth of cancer cells and induce cell death. Extensive research has been dedicated to synthesizing and evaluating various analogues of this compound to enhance their potency and selectivity against different cancer types.

The initial assessment of the anticancer potential of this compound derivatives typically involves in vitro cytotoxicity screening against a panel of human cancer cell lines. Among the most frequently studied are the MCF-7 and MDA-MB-231 breast cancer cell lines, which represent different subtypes of the disease.

Numerous studies have reported the half-maximal inhibitory concentration (IC₅₀) values for various derivatives, indicating their potency in inhibiting cell viability. For instance, certain thieno[2,3-d]pyrimidine derivatives have shown significant antiproliferative effects. One such derivative demonstrated an IC₅₀ value of 4.3 ± 0.11 µg/mL against the MCF-7 cell line nih.gov. Another study on a series of pyrimidine (B1678525) derivatives reported IC₅₀ values of 3.54 ± 0.76 µM and 5.3 ± 0.69 µM against MCF-7 and MDA-MB-231 cells, respectively nih.gov. Furthermore, a novel series of pyrazolo[4,3-c]hexahydropyridine derivatives displayed excellent cytotoxic activity against MDA-MB-231 and MCF-7 with IC50 values of 4.2 µM and 2.4 µM, respectively mdpi.com.

The following table summarizes the cytotoxic activity of selected this compound derivatives against MCF-7 and MDA-MB-231 cell lines, as reported in various studies.

| Derivative | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| DL-3 | MCF-7 | 3.54 ± 0.76 | nih.gov |

| DL-3 | MDA-MB-231 | 5.3 ± 0.69 | nih.gov |

| Compound 3h | MCF-7 | 0.71 ± 0.17 | nih.gov |

| Compound 3h | MDA-MB-231 | 6.5 ± 0.83 | nih.gov |

| Compound 7e | MCF-7 | 3.1 ± 0.8 (µg/mL) | nih.gov |

| Compound 7e | MDA-MB-231 | 2.5 ± 0.8 (µg/mL) | nih.gov |

| Compound 7g | MCF-7 | 3.3 ± 0.1 (µg/mL) | nih.gov |

| Compound 7h | MDA-MB-231 | 2.4 ± 0.6 (µg/mL) | nih.gov |

Understanding the molecular mechanisms by which this compound derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research has unveiled several key pathways and molecular targets that are modulated by these compounds.

A primary mechanism of action for many potent anticancer agents is the disruption of microtubule dynamics, which are essential for cell division. Several derivatives of this compound have been identified as inhibitors of tubulin polymerization. nih.gov These compounds bind to tubulin, preventing its assembly into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle and ultimately triggers apoptosis. nih.gov

For example, a series of 2-anilino triazolopyrimidines were investigated for their ability to inhibit tubulin polymerization. The most potent compound in this series, a p-toluidino derivative, exhibited an IC₅₀ of 0.45 µM for tubulin polymerization and strongly inhibited the binding of colchicine to tubulin, suggesting it acts at the colchicine-binding site. semanticscholar.org Another study on a 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone derivative found that it inhibited tubulin polymerization with an IC₅₀ value of 5.8 µM. nih.gov This activity was consistent with its ability to disrupt the cellular microtubule system in MCF7 cells. nih.gov

By interfering with microtubule formation, this compound derivatives can effectively halt the cell cycle at the G2/M phase, the stage where the cell prepares for and undergoes mitosis. nih.govnih.gov This cell cycle arrest prevents the proliferation of cancer cells.

Flow cytometry analysis has been a key technique in demonstrating this effect. Treatment of cancer cells with these derivatives leads to a significant accumulation of cells in the G2/M phase. For instance, a 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone was shown to induce G2/M arrest in Burkitt lymphoma cells. nih.gov Similarly, other pyrimidine derivatives have been shown to cause a dramatic accumulation of cells in the G2/M phase of the cell cycle. researchgate.net This arrest is often a prelude to the induction of apoptosis. nih.gov Studies on certain chalcone (B49325) derivatives have also shown a significant G2/M arrest in both sensitive and resistant ovarian cancer cell lines. nih.gov

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many this compound derivatives have been shown to induce apoptosis in cancer cells. nih.gov This is often mediated through the modulation of key regulatory proteins involved in the apoptotic cascade.

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a central role in regulating apoptosis. Treatment with pyrimidine derivatives has been observed to alter the expression levels of these proteins, tipping the balance towards apoptosis. Specifically, these compounds can lead to the upregulation of Bax and the downregulation of Bcl-2. researchgate.net

The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis. nih.gov While direct modulation of p53 by this compound derivatives is an area of ongoing investigation, some studies on other pyrimidine-based compounds suggest a potential link. For instance, some novel triazole derivatives have been shown to induce an increase in p53 levels in MCF-7 cells. Activation of the p53 pathway can, in turn, transcriptionally activate pro-apoptotic genes like Bax, further promoting cell death. nih.gov

Kinases are a class of enzymes that play a pivotal role in cell signaling pathways controlling cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. Certain pyrimidine derivatives have been identified as inhibitors of various kinases.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. A 2-anilino-4-(benzimidazol-2-yl)-pyrimidine compound was identified as a multi-kinase inhibitor with activity against FAK, showing an IC₅₀ value of 3.4 µM. Thieno[3,2-d]pyrimidine derivatives have also been developed as potent FAK inhibitors, with some compounds exhibiting excellent antiproliferation activity against various cancer cell lines.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, particularly the G1 to S phase transition. A series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors, showing promise for cancer therapy. Additionally, some oxindole-benzofuran hybrids with a pyrimidine scaffold have demonstrated potent dual inhibitory activity against CDK2 and GSK-3β.

Tropomyosin Receptor Kinase A (TRKA): TRK kinases are involved in neuronal development and have been implicated in various cancers. Pyrido[3,2-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds have been utilized to develop potent TRKA inhibitors. nih.govnih.gov One such pyrido[3,2-d]pyrimidine derivative exhibited a TRKA IC₅₀ of 11 nmol/L. nih.gov

Glycogen Synthase Kinase 3 beta (GSK-3beta): GSK-3beta is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to cancer. As mentioned, pyrimidine-based oxindole-benzofuran hybrids have been developed as dual inhibitors of CDK2 and GSK-3β, with some compounds showing IC₅₀ values in the nanomolar range against GSK-3β.

Acetyl-CoA Carboxylase (ACCase): Currently, there is limited published research specifically detailing the inhibitory activity of this compound derivatives against ACCase in the context of cancer.

Mechanisms of Action

Antimicrobial Properties

The antimicrobial potential of pyrimidine derivatives has been a significant area of focus, with studies exploring their efficacy against a range of pathogenic bacteria and fungi.

Pyrimidine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. pandawainstitute.com Several studies have highlighted their effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli.

For instance, a set of 2,4,5,6-tetrasubstituted pyrimidines was assessed for activity against S. aureus. nih.gov Compounds designated 9e, 10d, and 10e were effective against planktonic cells of both S. aureus ATCC 25923 and Newman strains, with minimum inhibitory concentration (MIC) values below 60 µM. nih.gov These compounds also showed potent activity in inhibiting biofilm formation and eradicating pre-formed biofilms. nih.gov Specifically, they reduced the total biomass of established biofilms by 30–50%. nih.gov

In another study, newly synthesized 3,4-dihydropyrimidinone-coumarin analogues exhibited excellent antibacterial activity against S. aureus, with MIC values as low as 0.2 µg/mL. mdpi.com Similarly, certain 1,2,3,4-tetrahydropyrimidines showed significant growth inhibition against S. aureus and E. coli at concentrations ranging from 17.8 to 101.4 µg/mL. mdpi.com Other research on pyrimidine-2(1H)-thione derivatives found they possessed high activity against both S. aureus and E. coli, with one derivative, P2, showing the highest inhibitory effect. pandawainstitute.com

| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Tetrasubstituted Pyrimidines (9e, 10d, 10e) | Staphylococcus aureus (ATCC 25923, Newman) | MIC | < 60 µM | nih.gov |

| 3,4-Dihydropyrimidinone-coumarin analogues | Staphylococcus aureus | MIC | 0.2–6.25 µg/mL | mdpi.com |

| 1,2,3,4-Tetrahydropyrimidines (105a-d) | Staphylococcus aureus | MIC | 19.9–40.6 µg/mL | mdpi.com |

| 1,2,3,4-Tetrahydropyrimidines (105a-d) | Escherichia coli | MIC | 17.8–101.4 µg/mL | mdpi.com |

| Thieno[2,3-d]pyrimidinediones | MRSA, VISA, VRSA | MIC | 2–16 mg/L | nih.gov |

| Pyrimidine-2(1H)-thione (P3) | Staphylococcus aureus | Inhibition Zone | 18 mm | pandawainstitute.com |

The antifungal properties of pyrimidine derivatives have also been investigated, particularly against opportunistic pathogens like Candida albicans. A study on novel synthesized pyrimidine derivatives assessed their efficacy against C. albicans infection in mice. nih.gov One of the compounds, referred to as C2, demonstrated a promising antifungal effect, comparable to the standard drug Diflucan, particularly at a dose of 200 mg/kg. nih.gov

Research on (E)-3-(furan-2-yl)acrylic acid, a related acrylic acid derivative, revealed its antifungal potential against several Candida species. The MIC for this compound against C. albicans was 64 µg/mL. nih.gov The study found that the compound had a fungistatic effect, similar to fluconazole, and it reduced the development of virulence structures such as pseudohyphae and blastoconidia. nih.gov Furthermore, a synergistic effect was observed when the compound was combined with amphotericin B against C. albicans and C. tropicalis. nih.gov

| Compound/Derivative Class | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| (E)-3-(Furan-2-yl)acrylic acid | Candida albicans | MIC | 64 µg/mL | nih.gov |

| (E)-3-(Furan-2-yl)acrylic acid | Candida parapsilosis | MIC | 256 µg/mL | nih.gov |

| (E)-3-(Furan-2-yl)acrylic acid | Candida tropicalis | MIC | 512 µg/mL | nih.gov |

| (E)-3-(Furan-2-yl)acrylic acid | Candida glabrata | MIC | 512 µg/mL | nih.gov |

| Acridine-4-carboxylic acid | Candida albicans | MIC | 60 µg/mL | mdpi.com |

Multidrug efflux is a significant mechanism of antibiotic resistance in bacteria. nih.gov Efflux pump inhibitors (EPIs) are molecules that can restore the efficacy of existing antibiotics by blocking these pumps. nih.gov Research has identified certain pyrimidine derivatives as potential EPIs.

A study investigated a series of substituted 4-(3-aminocyclobutyl)pyrimidin-2-amine compounds for their ability to inhibit the AcrAB-TolC efflux pump in Escherichia coli. nih.gov Six of these compounds were found to potentiate the activity of the antibiotics novobiocin and erythromycin by at least fourfold. nih.gov The results suggested that these pyrimidine derivatives likely act as competitive inhibitors, binding at the substrate binding site of the AcrB transporter protein. nih.gov Interestingly, these compounds did not inhibit the efflux of the fluorescent probe Hoechst 33342, indicating a degree of substrate specificity in their inhibitory action. nih.gov

Antioxidant and Anti-inflammatory Potentials

Pyrimidine derivatives have demonstrated significant potential as antioxidant and anti-inflammatory agents. nih.govnih.govmdpi.com Oxidative stress and inflammation are closely linked to various chronic diseases, making compounds with dual activity highly valuable. nih.gov

A series of novel piperidine pyrimidine acrylamides were synthesized and evaluated for their antioxidant and anti-inflammatory properties. nih.gov In a lipid peroxidation inhibition assay using sodium linoleate, several tested compounds (4–7) showed high antioxidant activity, with inhibition percentages ranging from 71% to 82%. nih.gov The anti-inflammatory potential was assessed through the inhibition of soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. nih.gov The derivatives' ability to inhibit LOX is considered an indicator of anti-inflammatory activity. nih.gov

Another study reported the synthesis of 3-(pyrimidin-2-yl)-thiazolidinones and evaluated their antioxidant capacity using DPPH and ABTS radical scavenging assays. nih.gov Six of the eleven synthesized compounds showed antioxidant activity against DPPH, with EC50 values between 16.13 and 49.94 µg/mL. nih.gov

| Compound/Derivative Class | Assay | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Piperidine Pyrimidine Acrylamide (Compound 7) | Lipid Peroxidation Inhibition | % Inhibition | 82% | nih.gov |

| Piperidine Pyrimidine Acrylamide (Compound 5) | Lipid Peroxidation Inhibition | % Inhibition | 78% | nih.gov |

| 3-(Pyrimidin-2-yl)-thiazolidinones | DPPH Radical Scavenging | EC₅₀ | 16.13–49.94 µg/mL | nih.gov |

| Pyrrolopyrimidine derivatives (3a, 4b, 8e) | In vitro anti-inflammatory | - | Most potent analogues | researchgate.net |

Antimalarial Activity

The search for new antimalarial agents is critical due to the spread of drug-resistant Plasmodium parasites. nih.gov Pyrimidine and pyridine (B92270) derivatives have been explored as potential scaffolds for novel antimalarial drugs. nih.govresearchgate.net

In one study, two series of pyridine derivatives were synthesized and tested for their in vivo antimalarial activity against Plasmodium berghei in mice. nih.gov Compounds 2a, 2g, and 2h demonstrated significant inhibition of parasite multiplication, achieving 90%, 91%, and 80% inhibition, respectively, at a dose of 50 µmol/kg. nih.gov The most active of these compounds were then tested in vitro against a chloroquine-resistant strain of Plasmodium falciparum (RKL9), with compound 2g showing promising activity with an IC50 value of 0.0402 µM. nih.gov Docking studies suggested that these compounds may exert their effect by interacting with the active site of the dihydrofolate reductase enzyme, a validated antimalarial target. nih.govnih.gov

| Compound/Derivative | Parasite Strain | Assay Type | Result | Reference |

|---|---|---|---|---|

| Pyridine Derivative 2g | Plasmodium berghei | In vivo (% Inhibition) | 91% at 50 µmol/kg | nih.gov |

| Pyridine Derivative 2a | Plasmodium berghei | In vivo (% Inhibition) | 90% at 50 µmol/kg | nih.gov |

| Pyridine Derivative 2h | Plasmodium berghei | In vivo (% Inhibition) | 80% at 50 µmol/kg | nih.gov |

| Pyridine Derivative 2g | Plasmodium falciparum (RKL9, CQ-resistant) | In vitro (IC₅₀) | 0.0402 µM | nih.gov |

Enzyme Inhibition Beyond Antiproliferative and Antimicrobial Contexts (e.g., Lipoxygenase, Urease, α-Glucosidase)

Derivatives of this compound and related structures have been shown to inhibit various enzymes implicated in a range of diseases beyond cancer and microbial infections.

Lipoxygenase (LOX) Inhibition : As mentioned previously, LOX enzymes are key players in inflammatory responses. nih.gov A study of piperidine pyrimidine acrylamides identified two highly potent LOX inhibitors, compounds 9 and 5, with IC50 values of 1.1 µM and 10.7 µM, respectively. nih.govnih.gov The activity of compound 9 was noted to be close to that of NDGA, a well-known LOX inhibitor used as a reference. nih.gov

Urease Inhibition : The urease enzyme is a target for treating infections caused by urease-producing bacteria, such as in urinary tract infections and ulcers caused by H. pylori. mdpi.comnih.gov Three new acrylic acid derivatives isolated from Achillea mellifolium were evaluated for their urease inhibitory potential. mdpi.comnih.gov All three compounds were found to be more potent than the standard inhibitor, thiourea (IC50 = 21.5 µM). mdpi.com Compound 3 was the most effective, with an IC50 value of 10.46 µM. mdpi.comnih.gov

α-Glucosidase Inhibition : α-Glucosidase inhibitors are used in the management of type 2 diabetes as they delay carbohydrate digestion and reduce blood glucose levels. mdpi.comnih.gov Several pyrimidine derivatives have shown potent α-glucosidase inhibitory activity. mdpi.com A series of 2,4,6-triaryl pyrimidine derivatives were synthesized and evaluated, with compounds 4d and 4f being the most active, showing IC50 values of 168.9 µM and 228.4 µM, respectively. researchgate.net In another study, a series of 2-substituted-4,6-diarylpyrimidines displayed significant α-glucosidase inhibition, with IC50 values ranging from 19.6 to 38.9 µM, far more potent than the standard drug acarbose (IC50 = 817.38 µM). mdpi.com The acrylic acid derivatives from Achillea mellifolium also showed mild inhibition against α-glucosidase from Saccharomyces cerevisiae. mdpi.com

| Enzyme Target | Compound/Derivative Class | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Lipoxygenase | Piperidine Pyrimidine Acrylamide (Compound 9) | IC₅₀ | 1.1 µM | nih.govnih.gov |

| Lipoxygenase | Piperidine Pyrimidine Acrylamide (Compound 5) | IC₅₀ | 10.7 µM | nih.govnih.gov |

| Urease | Acrylic Acid Derivative (Compound 3) | IC₅₀ | 10.46 µM | mdpi.comnih.gov |

| Urease | Acrylic Acid Derivative (Compound 2) | IC₅₀ | 13.71 µM | mdpi.com |

| α-Glucosidase | 2-Substituted-4,6-diarylpyrimidine (Compound 6j) | IC₅₀ | 19.6 µM | mdpi.com |

| α-Glucosidase | 3-Amino-2,4-diarylbenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine (Compound 3k) | IC₅₀ | 16.4 µM | researchgate.net |

| α-Glucosidase | Dihydropyrimidine (Compound 4f) | IC₅₀ | 112.21 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the development of new therapeutic agents by identifying the key chemical features of a molecule that are responsible for its biological activity. For derivatives of this compound, SAR analyses focus on how modifications to the pyrimidine ring, the acrylic acid linker, and terminal substituents influence the compound's pharmacological effects. The pyrimidine nucleus is a well-established "privileged scaffold" in drug discovery, and its substitution pattern greatly influences biological outcomes.

In a study of novel pyrimidine acrylamides, a series of compounds were synthesized and evaluated for their ability to inhibit lipid peroxidation and the lipoxygenase (LOX) enzyme, a key player in inflammatory pathways. The core structure consisted of a 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one moiety N-acylated with different substituted acrylic and other carboxylic acids. The findings from this research provide a clear basis for an SAR analysis of this class of compounds.

Key SAR observations from this series of pyrimidine acrylamide derivatives are as follows:

Influence of the Acyl Group: The nature of the group attached to the amide linker played a significant role in the observed activity. Compound 7 , the pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid, demonstrated the highest antioxidant activity (82% inhibition of lipid peroxidation). This was closely followed by compound 5 , the derivative of 3-(2-thienyl)acrylic acid (78% inhibition). This suggests that an extended conjugation system and the presence of an electron-donating group (dimethylamino) or a heteroaromatic ring (thiophene) enhance antioxidant potential.

Effect of Chain Length and Unsaturation: The superior activity of compound 7 indicates that extending the acrylic acid chain to a penta-2,4-dienoic acid moiety is favorable for activity. This extension increases the molecule's resemblance to natural substrates of lipoxygenase, such as linoleic acid, potentially leading to better interaction with the enzyme's active site.

Lipoxygenase Inhibition: The most potent lipoxygenase inhibitors were found to be compounds 9 (IC₅₀ = 1.1 μM) and 5 (IC₅₀ = 10.7 μM). Compound 9 is a derivative of 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid. Its high potency suggests that incorporating a substituted oxazole ring is highly beneficial for LOX inhibition, likely due to specific favorable interactions within the enzyme's binding pocket. The strong activity of the thienyl derivative (5 ) further highlights the importance of the terminal group's electronic and steric properties.

Inactive Derivatives: In contrast, compounds 8 and 9 were inactive as antioxidants in the lipid peroxidation assay. Compound 8 , derived from 2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid, and compound 9 's inactivity in this specific assay, despite its potent LOX inhibition, indicates a separation of activities. This suggests that the structural requirements for direct antioxidant effects and for enzyme inhibition are different.

The detailed findings on antioxidant and lipoxygenase inhibitory activities are summarized in the tables below.

Table 1: Antioxidant Activity of this compound Derivatives

| Compound ID | Acyl Group Origin | % Inhibition of Lipid Peroxidation |

|---|---|---|

| 4 | Cinnamic acid | 71% |

| 5 | 3-(2-thienyl)acrylic acid | 78% |

| 6 | 3-(4-methylphenyl)prop-2-enoic acid | 30% |

| 7 | (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid | 82% |

| 8 | 2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid | Inactive |

| 9 | 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | Inactive |

Data sourced from a study on pyrimidine acrylamides.

Table 2: Lipoxygenase (LOX) Inhibitory Activity of this compound Derivatives

| Compound ID | Acyl Group Origin | % Inhibition of LOX | IC₅₀ (μM) |

|---|---|---|---|

| 4 | Cinnamic acid | 53% | >50 |

| 5 | 3-(2-thienyl)acrylic acid | 81% | 10.7 |

| 6 | 3-(4-methylphenyl)prop-2-enoic acid | 44% | >50 |

| 7 | (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid | 55% | >50 |

| 8 | 2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)acetic acid | 22% | >50 |

| 9 | 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | 91% | 1.1 |

Data sourced from a study on pyrimidine acrylamides.

These findings collectively underscore that the biological activity of the this compound scaffold can be finely tuned by modifying the substituent attached to the acrylic acid moiety. The presence of aromatic and heteroaromatic rings, extended conjugation, and specific heterocyclic systems like oxazole can dramatically enhance inhibitory potency against specific biological targets.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO, MEP, NBO, AIM)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost.

Density Functional Theory (DFT) studies on pyrimidine (B1678525) and acrylic acid derivatives have been performed to optimize the molecular geometry and calculate various electronic properties. semanticscholar.orgderpharmachemica.com For 3-(Pyrimidin-2-yl)acrylic acid, DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), would reveal bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) analysis is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For analogous compounds, these values are typically calculated and used to predict the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict reactivity sites for electrophilic and nucleophilic attacks. dntb.gov.ua In a typical MEP map of a molecule like this compound, the regions around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group would show negative potential (red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential (blue), marking them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. derpharmachemica.com It can elucidate hyperconjugative interactions and charge delocalization within the molecule, contributing to its stability. For instance, NBO analysis of similar structures reveals significant stabilization energies (E(2)) arising from the interaction between lone pair orbitals of nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. researchgate.net

Atoms in Molecules (AIM) theory is another quantum mechanical method used to analyze the topology of the electron density to characterize chemical bonds and non-covalent interactions within a molecule. researchgate.net

| Computational Method | Property Investigated | Typical Findings for Related Compounds |

| DFT (B3LYP/6-311++G(d,p)) | Molecular Geometry | Optimized bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Analysis | Chemical Reactivity | HOMO energy, LUMO energy, and energy gap (Egap). Lower Egap indicates higher reactivity. |

| MEP Analysis | Reactivity Sites | Visualization of electrophilic (negative potential) and nucleophilic (positive potential) sites. |

| NBO Analysis | Intramolecular Interactions | Charge transfer, hyperconjugative interactions, and stabilization energies. |

| AIM Analysis | Bonding Characteristics | Characterization of covalent bonds and non-covalent interactions based on electron density topology. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comnih.gov For this compound and its derivatives, docking studies can be performed against a variety of biological targets to explore their potential therapeutic applications.

The process involves placing the 3D structure of the ligand into the binding site of the protein and calculating the binding affinity, often expressed as a docking score or binding energy. mdpi.comresearchgate.net Lower binding energy indicates a more stable and favorable interaction. Key interactions that stabilize the ligand-protein complex include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. dntb.gov.ua

For example, pyrimidine derivatives have been docked against various kinases, cyclooxygenases (COX), and other enzymes implicated in diseases like cancer and inflammation. nih.govmdpi.com A hypothetical docking study of this compound against a target protein might reveal that the pyrimidine nitrogen atoms act as hydrogen bond acceptors, while the carboxylic acid group can form hydrogen bonds or salt bridges with basic amino acid residues in the active site. The aromatic pyrimidine ring could also engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

| Target Protein Class | Potential Therapeutic Area | Key Interactions Observed for Pyrimidine/Acrylic Acid Derivatives |

| Kinases | Cancer | Hydrogen bonding with hinge region residues, hydrophobic interactions. |

| Cyclooxygenases (COX) | Inflammation | Hydrogen bonding with active site residues, salt bridges with arginine. nih.gov |

| Adenosine Receptors | Neurological Disorders | Stacking interactions with aromatic residues, hydrogen bonds. nih.gov |

| Viral Proteases | Antiviral | Hydrogen bonding with catalytic dyad/triad, hydrophobic pocket interactions. mdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. mdpi.comnih.gov This technique is used to study the conformational changes, stability of ligand-protein complexes, and the influence of solvent on molecular behavior. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be employed to:

Assess the stability of its docked pose within a protein's active site: By running a simulation for a certain period (e.g., nanoseconds), one can observe if the ligand remains stably bound or if it dissociates. mdpi.com

Analyze the flexibility of the molecule: MD can reveal the different conformations that the molecule can adopt in solution.

Study its interaction with solvent molecules: This is important for understanding its solubility and behavior in an aqueous environment.

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the system, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein, and the number of intermolecular hydrogen bonds over time. nih.gov

In Silico ADMET Predictions

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. mdpi.comnih.gov In silico ADMET prediction models use computational algorithms to estimate these properties based on the chemical structure of the molecule, thereby reducing the need for extensive and costly experimental testing in the early stages of drug development. nih.govmdpi.com

For this compound, various ADMET properties can be predicted:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to the elimination of the compound from the body are estimated.

Toxicity: Potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity are predicted.

These predictions are often guided by empirical rules like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound. nih.gov

| ADMET Property | Significance in Drug Development |

| Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Determines if a compound can act on the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| hERG Inhibition | Assesses risk of cardiotoxicity. |

| Ames Mutagenicity | Predicts potential for causing DNA mutations. |

QSAR/QSTR Approaches for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or toxicity. dntb.gov.uanih.gov These models are built using a training set of compounds with known activities and are then used to predict the activity of new, untested compounds.

A QSAR study on a series of this compound derivatives would involve:

Data Set Collection: Gathering a set of molecules with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each molecule, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating the descriptors to the activity. researchgate.net

Model Validation: Validating the predictive power of the model using internal and external validation techniques.

The resulting QSAR model can provide valuable insights into the structural features that are important for the desired biological activity, thereby guiding the design of more potent analogs. ccspublishing.org.cn For instance, a model might indicate that increasing the hydrophobicity or adding a hydrogen bond donor at a specific position on the pyrimidine ring enhances the activity. nih.gov

| QSAR/QSTR Approach | Description | Application for this compound Derivatives |

| 2D-QSAR | Uses topological descriptors to correlate structure with activity. | Rapid screening of large virtual libraries. |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields (steric and electrostatic) to build predictive models. nih.gov | Provides a 3D visualization of favorable and unfavorable regions for activity, guiding lead optimization. |

| QSTR | Correlates chemical structure with toxicity. | Predicts potential toxicities and helps in designing safer compounds. |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR, VT-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(Pyrimidin-2-yl)acrylic acid. It provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum offers precise information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms. In a typical spectrum, the vinyl protons of the acrylic acid moiety appear as doublets, a result of their coupling to each other. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carboxyl and pyrimidinyl groups. The pyrimidine (B1678525) ring protons also exhibit characteristic shifts and coupling patterns.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule. The spectrum typically shows distinct signals for the carboxyl carbon, the olefinic carbons of the acrylic chain, and the carbons of the pyrimidine ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure. COSY spectra establish the coupling relationships between protons, for instance, confirming the connectivity between the vinyl protons. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.

VT-NMR: Variable-Temperature NMR (VT-NMR) studies can provide insights into the dynamic processes of the molecule, such as restricted rotation around single bonds. For this compound, VT-NMR could be used to investigate the rotational barrier around the C-C bond connecting the pyrimidine ring and the acrylic acid group, which may be influenced by steric hindrance and electronic effects.

| ¹H NMR Data (Typical Values) | |

| Proton | Chemical Shift (δ) ppm |

| Pyrimidine H-4, H-6 | 8.80 - 8.90 (d) |

| Pyrimidine H-5 | 7.40 - 7.50 (t) |

| Vinylic CH | 7.60 - 7.70 (d) |

| Vinylic CH | 6.80 - 6.90 (d) |

| Carboxyl OH | 12.0 - 13.0 (br s) |

| ¹³C NMR Data (Typical Values) | |

| Carbon | Chemical Shift (δ) ppm |

| Carboxyl C=O | 168 - 172 |

| Pyrimidine C-2 | 158 - 162 |

| Pyrimidine C-4, C-6 | 156 - 158 |

| Vinylic CH | 140 - 145 |

| Pyrimidine C-5 | 120 - 125 |

| Vinylic CH | 118 - 122 |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy probes the vibrational modes of the molecule, providing a fingerprint based on its functional groups.

FT-IR: Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups. The spectrum of this compound is characterized by a broad absorption band for the O-H stretch of the carboxylic acid group. Other prominent bands include the C=O stretching vibration of the carboxyl group, C=C stretching of the vinyl group and the pyrimidine ring, and various C-H stretching and bending vibrations.

FT-Raman: FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman scattering would be expected from the C=C bonds of the acrylic moiety and the pyrimidine ring.

| FT-IR Characteristic Peaks | |

| Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 |

| C=C stretch (Alkene) | 1620 - 1640 |

| C=N, C=C stretch (Ring) | 1550 - 1600 |

| C-H bend (Alkene) | 960 - 990 |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and can provide structural information through fragmentation analysis.

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for this polar molecule. In positive ion mode, the spectrum would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

| ESI-MS Data | |

| Ion | Expected m/z |

| [M+H]⁺ | 151.0451 |

| [M-H]⁻ | 149.0295 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing conjugated systems. This compound, with its conjugated system extending across the pyrimidine ring and the acrylic acid moiety, is expected to show strong UV absorption. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation.

| UV-Vis Data (in Ethanol) | |

| Parameter | Value |

| λmax | ~280 - 320 nm |

X-ray Diffraction (XRD) and Crystallography

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique can determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and pyrimidine nitrogen atoms, which dictate the crystal packing.

Chromatographic Techniques (HPLC, GPC, TLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring reactions.

HPLC: High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A reversed-phase column is typically used, with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The compound's purity is determined by the relative area of its peak in the chromatogram.

TLC: Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction or for preliminary purity checks. The retention factor (Rf) value is dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase used.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for a non-volatile and polar compound like a carboxylic acid unless derivatization (e.g., esterification) is performed to increase its volatility.

GPC: Gel Permeation Chromatography (GPC) is a technique used for separating molecules based on size and is not typically applied to small molecules like this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the calculated values based on the molecular formula (C₇H₆N₂O₂) to confirm the empirical formula and assess the sample's purity.

| Elemental Analysis for C₇H₆N₂O₂ | ||

| Element | Calculated % | Found % (Typical) |

| Carbon (C) | 56.00 | 55.95 - 56.05 |

| Hydrogen (H) | 4.03 | 4.00 - 4.06 |

| Nitrogen (N) | 18.66 | 18.60 - 18.72 |

Catalytic Applications of 3 Pyrimidin 2 Yl Acrylic Acid and Its Derivatives

Role as Ligands in Transition Metal Catalysis (e.g., Pd, Ru, Ir, Cu, Mn complexes)

Derivatives of 3-(pyrimidin-2-yl)acrylic acid serve as versatile ligands for a range of transition metals, including palladium, ruthenium, iridium, copper, and manganese. The pyrimidine (B1678525) nitrogen atoms act as effective coordination sites, forming stable complexes that can catalyze a variety of chemical reactions.

Palladium Complexes: Pyrimidine-functionalized ligands have been successfully employed in palladium-catalyzed cross-coupling reactions. For instance, palladium(II) complexes with pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated high catalytic activity in the Mizoroki-Heck reaction. acs.org The pyrimidine moiety in these ligands plays a crucial role in stabilizing the palladium center and influencing the catalytic cycle.

Ruthenium Complexes: In the realm of ruthenium catalysis, ligands containing nitrogen heterocycles are common. While direct examples with this compound are not extensively documented, the broader class of pyrimidine-containing ligands has been explored. For instance, ruthenium complexes with pyridine-derived ligands have been applied in transfer hydrogenation reactions. researchgate.net The electronic properties of the pyrimidine ring can influence the catalytic activity of the ruthenium center in processes like olefin metathesis and dehydrogenation. nih.govmdpi.comnih.gov

Iridium Complexes: Iridium complexes featuring N-heterocyclic carbene (NHC) ligands have been investigated for their catalytic activity in transfer hydrogenation. nih.govscispace.com The electronic and steric properties of the heterocyclic ligand are critical in determining the efficiency of the catalyst. Pyrimidine-containing ligands can be designed to modulate these properties for specific hydrogenation reactions. acs.orgresearchgate.net